![molecular formula C7H10ClN3 B1425173 4-chloro-N-ethyl-6-methylpyrimidin-2-amine CAS No. 5748-33-4](/img/structure/B1425173.png)
4-chloro-N-ethyl-6-methylpyrimidin-2-amine
Overview
Description
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine (CEMP) is a synthetic organic compound with a wide range of applications in scientific research. Its chemical structure consists of a pyrimidine ring with an amine group, a chlorine atom, and a methyl group attached. CEMP is a versatile compound with a variety of biochemical and physiological effects that may be used for a variety of laboratory experiments.
Scientific Research Applications
Neuroprotective and Anti-inflammatory Properties
Research has indicated that triazole-pyrimidine hybrid compounds, which can be derived from this chemical, exhibit promising neuroprotective and anti-inflammatory properties .
Fungicidal Activity
A series of pyrimidinamine derivatives, designed using this compound as a template, have shown excellent fungicidal activity in agricultural applications .
Antitrypanosomal Activity
New 2-aminopyrimidine derivatives prepared from this compound have been evaluated for their antitrypanosomal activity, which is crucial in the fight against diseases like sleeping sickness .
Synthesis of N-Arylpyrimidin-2-amine Derivatives
This compound has been used in the synthesis of new N-arylpyrimidin-2-amine derivatives, which are important for various chemical reactions and potential pharmaceutical applications .
Mechanism of Action
Target of Action
Pyrimidine derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target proteins .
Biochemical Pathways
Pyrimidine derivatives are involved in a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Pyrimidine derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antiviral, antioxidant, anti-proliferative, anti-inflammatory, antiplasmodial, and anticancer effects .
properties
IUPAC Name |
4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-9-7-10-5(2)4-6(8)11-7/h4H,3H2,1-2H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUVDNODUDMZLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693795 | |
Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-ethyl-6-methylpyrimidin-2-amine | |
CAS RN |
5748-33-4 | |
Record name | 4-Chloro-N-ethyl-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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